molecular formula C20H17BrN2O5 B278292 N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide

N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide

カタログ番号 B278292
分子量: 445.3 g/mol
InChIキー: DGJVPPTZHCOCAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as BAY 43-9006 or Sorafenib, is a chemical compound that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

科学的研究の応用

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. Sorafenib has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

作用機序

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and -3, which are involved in angiogenesis, and PDGFR-β, which is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. Sorafenib has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

実験室実験の利点と制限

Sorafenib is a potent and selective inhibitor of several signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, Sorafenib has limitations in lab experiments, as it requires specific conditions for stability and storage.

将来の方向性

Sorafenib has shown promising results in cancer treatment, but there is still much to be explored in terms of its potential therapeutic applications. Future research could focus on optimizing the synthesis method to improve the yield and purity of Sorafenib. Additionally, further investigations could be conducted to explore the mechanism of action of Sorafenib and its potential use in combination with other chemotherapeutic agents. Finally, research could focus on developing new Sorafenib analogs with improved efficacy and reduced toxicity.

合成法

Sorafenib is synthesized through a multistep process that involves the coupling of 4-bromophenol with 4-methoxybenzoyl chloride to form an intermediate. The intermediate is then coupled with 2-furancarboxylic acid to yield Sorafenib. The synthesis method has been optimized to improve the yield and purity of the final product.

特性

製品名

N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide

分子式

C20H17BrN2O5

分子量

445.3 g/mol

IUPAC名

N-[3-[[2-(4-bromophenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17BrN2O5/c1-26-17-9-6-14(22-20(25)18-3-2-10-27-18)11-16(17)23-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,25)(H,23,24)

InChIキー

DGJVPPTZHCOCAA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=C(C=C3)Br

正規SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。